molecular formula C16H24N6O5 B012075 H-Gly-Phe-Gly-aldehyde semicarbazone CAS No. 102579-48-6

H-Gly-Phe-Gly-aldehyde semicarbazone

Cat. No.: B012075
CAS No.: 102579-48-6
M. Wt: 320.35 g/mol
InChI Key: ZNIYCCLYIQNYLQ-TUVHXFJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-phenylalanyl-glycine-semicarbazone is a chemical compound known for its versatile applications in scientific research. It is often used in studies related to enzyme inhibition and protein interactions due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-phenylalanyl-glycine-semicarbazone typically involves the reaction of glycyl-phenylalanyl-glycine with semicarbazide under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7-8 to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of glycyl-phenylalanyl-glycine-semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to maintain the desired reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Glycyl-phenylalanyl-glycine-semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Glycyl-phenylalanyl-glycine-semicarbazone is widely used in scientific research due to its ability to inhibit specific enzymes and interact with proteins. Its applications include:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-phenylalanyl-glycine-aldehyde semicarbazone
  • N-Cbz-L-phenylalanyl-L-alanyl-diazomethylketone

Uniqueness

Glycyl-phenylalanyl-glycine-semicarbazone is unique due to its specific structure, which allows it to interact with a wide range of enzymes and proteins. This versatility makes it a valuable tool in scientific research, particularly in studies related to enzyme inhibition and protein interactions .

Properties

IUPAC Name

(2S)-N-(2-aminoacetyl)-2-[[(2E)-2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c15-9-12(21)19-13(22)11(8-10-4-2-1-3-5-10)17-6-7-18-20-14(16)23/h1-5,7,11,17H,6,8-9,15H2,(H3,16,20,23)(H,19,21,22)/b18-7+/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIYCCLYIQNYLQ-TUVHXFJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(=O)CN)NCC=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC(=O)CN)NC/C=N/NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102579-48-6
Record name Glycyl-phenylalanyl-glycine-semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Gly-Phe-Gly-aldehyde semicarbazone
Reactant of Route 2
H-Gly-Phe-Gly-aldehyde semicarbazone
Reactant of Route 3
H-Gly-Phe-Gly-aldehyde semicarbazone
Reactant of Route 4
H-Gly-Phe-Gly-aldehyde semicarbazone
Reactant of Route 5
H-Gly-Phe-Gly-aldehyde semicarbazone
Reactant of Route 6
Reactant of Route 6
H-Gly-Phe-Gly-aldehyde semicarbazone
Customer
Q & A

Q1: How was glycyl-phenylalanyl-glycine-semicarbazone used in this research?

A1: The researchers utilized glycyl-phenylalanyl-glycine-semicarbazone as an affinity chromatography ligand to purify Sj31, the major cathepsin B-like proteinase from adult Schistosoma japonicum []. This technique exploits the affinity of cathepsin B-like proteinases, like Sj31, for this specific inhibitor. By immobilizing glycyl-phenylalanyl-glycine-semicarbazone on a chromatography matrix, the researchers selectively captured and isolated Sj31 from a complex mixture of proteins. This purification step was crucial for subsequent characterization of Sj31, including determining its N-terminal sequence, glycosylation pattern, and enzymatic activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.